molecular formula C6H12FN B12982389 (S)-2-(Fluoromethyl)piperidine

(S)-2-(Fluoromethyl)piperidine

Cat. No.: B12982389
M. Wt: 117.16 g/mol
InChI Key: VMMNQROZBNSKSB-LURJTMIESA-N
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Description

(S)-2-(Fluoromethyl)piperidine is a chiral compound belonging to the piperidine family, characterized by the presence of a fluoromethyl group attached to the second carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Fluoromethyl)piperidine typically involves the fluorination of a piperidine precursor. One common method is the dehydrohalogenation of substituted dihydropyridine dicarbothioate compounds . This process involves the use of fluorinating agents under controlled conditions to introduce the fluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to ensure the safe handling of fluorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Fluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups to the piperidine ring.

Scientific Research Applications

(S)-2-(Fluoromethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (S)-2-(Fluoromethyl)piperidine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential therapeutic effects and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Chloromethyl)piperidine
  • (S)-2-(Bromomethyl)piperidine
  • (S)-2-(Hydroxymethyl)piperidine

Uniqueness

(S)-2-(Fluoromethyl)piperidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(2S)-2-(fluoromethyl)piperidine

InChI

InChI=1S/C6H12FN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2/t6-/m0/s1

InChI Key

VMMNQROZBNSKSB-LURJTMIESA-N

Isomeric SMILES

C1CCN[C@@H](C1)CF

Canonical SMILES

C1CCNC(C1)CF

Origin of Product

United States

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